molecular formula C18H12N2O3S2 B2463511 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1797615-65-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2463511
CAS No.: 1797615-65-6
M. Wt: 368.43
InChI Key: ZRDFPBDNZOUKLF-UHFFFAOYSA-N
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Description

“N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide” is a compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques : The compound and its derivatives are synthesized using various techniques, often involving the reaction of furan-2-carbonyl chloride with other compounds in specific solvents. For example, Aleksandrov et al. (2021) described the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, which was converted to the corresponding thioamide (Aleksandrov et al., 2021).

  • Reactivity and Electrophilic Substitution : These compounds undergo various electrophilic substitution reactions such as bromination, nitration, and acylation. Aleksandrov and El’chaninov (2017) discussed how N-(1-Naphthyl)furan-2-carboxamide underwent electrophilic substitution reactions including nitration and bromination (Aleksandrov & El’chaninov, 2017).

Applications in Material Science

  • Electrochemical and Electrochromic Properties : Compounds involving furan and thiophene structures have been studied for their electrochemical and electrochromic properties. For instance, Akpinar, Udum, and Toppare (2013) synthesized thiazolo[5,4-d]thiazole containing donor–acceptor type alternating copolymers, which showed multichromic properties with low band-gap values, making them suitable for electrochromic applications (Akpinar et al., 2013).

Biological and Medicinal Research

  • Antitumor Activity : Some derivatives have shown potential in antitumor applications. Ostapiuk, Frolov, and Matiychuk (2017) synthesized thiazole derivatives and found significant antitumor effects in some compounds, highlighting their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

  • Cytotoxic Evaluation for EGFR Inhibitors : Zhang et al. (2017) evaluated benzo[d]thiazole-2-carboxamide derivatives for cytotoxicity against various cancer cell lines, identifying some compounds as potential epidermal growth factor receptor inhibitors (Zhang et al., 2017).

  • Antimicrobial and Antifungal Activities : Reddy et al. (2010) synthesized derivatives and assessed their nematicidal and antimicrobial activities, revealing significant activity against various bacteria and fungi (Reddy et al., 2010).

  • Fungicidal Activity : Banba, Yoshikawa, and Katsuta (2013) synthesized positional isomers of aromatic heterocyclic carboxamides, examining their fungicidal activity and proposing a model for their interaction with fungal enzymes (Banba et al., 2013).

  • Liver Toxicity Studies : Shalai et al. (2021) investigated the effects of thiazole derivatives on pro- and antioxidant processes in the liver, finding that the derivatives did not cause severe liver toxicity (Shalai et al., 2021).

Catalysis

  • C-H Bond Activation/Borylation : Hatanaka, Ohki, and Tatsumi (2010) utilized a half-sandwich iron N-heterocyclic carbene complex for the C-H bond activation/borylation of furans and thiophenes, highlighting the catalytic potential of these compounds (Hatanaka et al., 2010).

Future Directions

Thiophene and its substituted derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and investigation of new structural prototypes like “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide” with more effective pharmacological activity is a promising area for future research .

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S2/c21-17(14-2-1-7-23-14)15-6-4-12(25-15)9-19-18(22)11-3-5-13-16(8-11)24-10-20-13/h1-8,10H,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDFPBDNZOUKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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